Benzodiazepine Receptor Binding Affinity: Mayumbine Exhibits Nanomolar Potency at GABAA-BZD Site, Contrasting with Micromolar Nicotinic Activity of Ajmalicine
Mayumbine demonstrates high-affinity binding to the benzodiazepine site of the rat GABAA receptor complex, with an IC₅₀ of 76 ± 3.5 nM for displacement of ³H-diazepam [1]. In contrast, its C19 epimer ajmalicine (raubasine) shows no reported affinity for this site and instead acts as a reversible non-competitive nicotine receptor inhibitor with an IC₅₀ of 72.3 μM [2]. The ~950-fold difference in potency and distinct target engagement underscore the stereochemical dependence of biological activity.
| Evidence Dimension | In vitro receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 76 ± 3.5 nM (Mayumbine) |
| Comparator Or Baseline | Ajmalicine (IC₅₀ = 72.3 μM at nicotine receptor; no affinity for BZD site) |
| Quantified Difference | Mayumbine BZD affinity is ~950× more potent than ajmalicine's nicotinic activity; target profile is completely distinct |
| Conditions | Rat brain membrane preparations; ³H-diazepam displacement assay |
Why This Matters
Researchers investigating GABAA receptor modulation or benzodiazepine-site pharmacology must use Mayumbine, not ajmalicine, to obtain relevant binding data.
- [1] Ai J, Dekermendjian K, Nielsen M, Witt MR. The heteroyohimbine mayumbine binds with high affinity to rat brain benzodiazepine receptors in vitro. Nat. Prod. Lett. 1997, 11 (1), 73–76. DOI: 10.1080/10575639708043760. View Source
- [2] Probes & Drugs Portal. RAUBASINE (Ajmalicine) – PD050912. Accessed 2026. IC₅₀ (nicotine receptor) = 72.3 μM. View Source
